4-(2,5-difluorobenzyl)-N-(4-fluorobenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of the benzoxazepine ring and multiple fluorobenzyl groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability could be influenced by the presence of the fluorobenzyl and benzoxazepine groups .Scientific Research Applications
Synthesis and Structural Characterization
- A range of fluorinated benzene-carboxamide derivatives, including compounds similar to the one , have been synthesized and characterized for their potential in cancer treatment. Compounds were evaluated on estrogen-positive MCF-7 breast cancer cell lines, showing cytotoxic effects. N-(Ferrocenylmethyl-L-alanine)-3,4,5-trifluorobenzene-carboxamide exhibited significant activity, suggesting the potential of similar compounds in cancer research (Butler et al., 2013).
Biological Evaluation in Anticancer Research
- The synthesis of similar compounds has been investigated for their biological activity. One study explored the synthesis and characterization of N-(ferrocenylmethyl)benzene-carboxamide derivatives, showing cytotoxic effects on MDA-MB-435-S-F breast cancer cell lines. This points to the potential of these compounds in developing new anticancer treatments (Kelly et al., 2007).
Chemoselectivity in Fluorocyclization
- Research has also delved into the mechanism and chemoselectivity of fluorocyclization processes involving similar compounds. Understanding these processes is crucial for developing new reactions based on hypervalent fluoroiodane reagents (Yan et al., 2016).
Synthesis of Antiepileptic Drugs
- Another study presented a new synthesis of the antiepileptic drug rufinamide, showcasing the potential of similar fluorinated compounds in pharmaceutical applications, especially in the treatment of epilepsy (Bonacorso et al., 2015).
Potential as Antimicrobial Agents
- Fluorinated compounds derived from 1,4-benzoxazepine have been explored for their antimicrobial properties. Compounds bearing piperazine carboxamides, oxadiazol, and alkylthio substitutions showed significant activities against various bacterial and fungal strains (Jadhav et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-17-23(27-25(33-17)19-6-4-3-5-7-19)16-34-26-28-22-12-13-30(15-21(22)24(31)29-26)14-18-8-10-20(32-2)11-9-18/h3-11H,12-16H2,1-2H3,(H,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTWIEKENVDCNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=C(CN(CC4)CC5=CC=C(C=C5)OC)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.